molecular formula C6H8FNO B1470332 2-Fluoro-2-(furan-2-yl)ethan-1-amine CAS No. 1554145-09-3

2-Fluoro-2-(furan-2-yl)ethan-1-amine

Cat. No.: B1470332
CAS No.: 1554145-09-3
M. Wt: 129.13 g/mol
InChI Key: PRGGOYNXLCTDDN-UHFFFAOYSA-N
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Description

2-Fluoro-2-(furan-2-yl)ethan-1-amine is a fluorinated primary amine featuring a furan heterocycle at the β-position of the ethylamine backbone. Furan, a five-membered aromatic oxygen-containing heterocycle, contributes to the compound's planar geometry and π-electron density, which may influence its pharmacological properties.

Properties

IUPAC Name

2-fluoro-2-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGGOYNXLCTDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination and Amination via Halogenated Intermediates

One documented approach involves preparing a halogenated intermediate (such as a fluoro-substituted ethanone or ethanal derivative) followed by amination. For example, starting from a furan-2-yl substituted precursor, selective fluorination at the alpha carbon is achieved, followed by nucleophilic substitution or reductive amination to introduce the amine group.

  • Reaction conditions: Use of fluorinating agents such as sulfoxide dichloride or other electrophilic fluorinating reagents under anhydrous and inert atmosphere conditions.
  • Catalysts and solvents: Toluene or dichloromethane as solvents; pyridine as a base to scavenge acid byproducts.
  • Temperature control: Fluorination steps are often performed at moderate temperatures (0–80 °C), while amination or subsequent transformations may require elevated temperatures (up to 110 °C) for completion.

This method is supported by procedures involving the preparation of related heterocyclic amines where sulfoxide dichloride was used to generate acyl chlorides, which then reacted with amines under controlled conditions to form the desired products.

One-Pot Catalytic Synthesis Using Transition Metals

Transition-metal catalysis provides an efficient route for the synthesis of complex amines, including fluorinated derivatives. Catalysts such as MoO2(acac)2 and Cu(CF3SO3)2 have been employed in one-pot syntheses involving reductive amination and fluorination steps.

  • Catalytic system: MoO2(acac)2 (10 mol %) and Cu(CF3SO3)2 (10 mol %) with triphenylphosphine as a reductant.
  • Reaction conditions: Heating at 110 °C for 12 hours in toluene under nitrogen atmosphere.
  • Outcome: High yields (>85%) of the fluorinated amine product with good selectivity.

This approach allows for the combination of fluorination and amination in a streamlined process, reducing purification steps and improving overall efficiency.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of acyl chloride Sulfoxide dichloride, anhydrous, N2 atmosphere 80 °C 2 h N/A Starting from nitro-substituted acids
Amination with furamethylamine Pyridine, CH2Cl2, ice bath addition, then RT stirring 0–25 °C 10 h ~85 Monitored by TLC, purified by chromatography
One-pot catalysis MoO2(acac)2, Cu(CF3SO3)2, PPh3, toluene, N2 110 °C 12 h >85 High yield, reductive amination and fluorination combined

Summary of Preparation Approaches

Method Key Features Advantages Limitations
Halogenated Intermediate Route Stepwise fluorination and amination Well-established, controllable Multi-step, requires purification
One-Pot Transition-Metal Catalysis Combined fluorination and amination High yield, efficient, fewer steps Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(furan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxaldehyde, while reduction could produce 2-(furan-2-yl)ethanol.

Scientific Research Applications

2-Fluoro-2-(furan-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(furan-2-yl)ethan-1-amine involves its interaction with biological molecules. The fluorine atom can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The furan ring provides aromatic stability, while the amine group can participate in nucleophilic reactions, making the compound versatile in biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 2-Fluoro-2-(furan-2-yl)ethan-1-amine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Furan-2-yl, Fluorine C₇H₉FNO 155.16* Aromatic furan, electronegative F
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine Pyridin-4-yl, Fluorine C₇H₉FN₂ 140.16 Basic pyridine ring, planar structure
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine (HCl) Tetrahydrofuran-3-yl, Fluorine C₆H₁₁FNO·HCl 179.62 Saturated oxolane, improved solubility
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine Thiophen-2-yl, Phenyl C₁₂H₁₃NS 203.30 Sulfur-containing heterocycle
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine 4-(CF₃)phenyl, Fluorine C₉H₉F₄N 207.17 Strong electron-withdrawing CF₃ group

*Estimated based on analogous structures.

Key Observations :

  • Furan vs. Pyridine : The pyridine analog (C₇H₉FN₂) lacks the oxygen atom in furan, introducing a basic nitrogen that may alter solubility and target binding .
  • Furan vs. Thiophene : Thiophene’s sulfur atom increases lipophilicity and may enhance membrane permeability compared to furan .
  • Saturated vs.
  • Electron-Withdrawing Groups : The trifluoromethylphenyl analog (C₉H₉F₄N) demonstrates how strong electron-withdrawing substituents can modulate electronic properties and reactivity .

Biological Activity

2-Fluoro-2-(furan-2-yl)ethan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various studies and data.

Chemical Structure

The compound features a furan ring, which is known for its diverse biological activity, and a fluorinated ethylamine side chain. The presence of the fluorine atom can enhance the compound's pharmacological properties by improving metabolic stability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing furan moieties. For example, derivatives of furan have shown significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundStaphylococcus aureus20
Escherichia coli40
Pseudomonas aeruginosa30

The above table summarizes the minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains. These results indicate moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of compounds containing furan rings have been documented in various research articles. For instance, compounds with similar structures have been shown to inhibit cell growth in cancer cell lines effectively.

Case Study: EEDi-5285

A related compound, EEDi-5285, demonstrated exceptional potency in inhibiting embryonic ectoderm development (EED), with an IC50 value of 0.18 µM in KARPAS422 cells . This highlights the potential for fluorinated furan derivatives to exhibit similar anticancer activities.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies indicate that modifications to the furan ring or substituents can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine can enhance binding affinity to biological targets .

Q & A

Basic: What synthetic strategies are effective for preparing 2-Fluoro-2-(furan-2-yl)ethan-1-amine, and what challenges arise during synthesis?

Answer:
Synthesis typically involves multi-step routes, such as:

  • Nucleophilic Fluorination : Substituting a leaving group (e.g., bromine in a ketone precursor) with fluorine using reagents like KF/18-crown-6 or Selectfluor®. For example, brominated furan derivatives (e.g., 2-bromo-1-(furan-2-yl)ethanone) can undergo fluorination, followed by reductive amination to introduce the amine group .
  • Reductive Amination : Reacting 2-fluoro-2-(furan-2-yl)ethanone with ammonia or amines under hydrogenation catalysts (e.g., Pd/C or Raney Ni). Challenges include controlling over-reduction of the furan ring and achieving regioselectivity in fluorination .
    Key Challenges :
  • Stability of the furan ring under fluorination conditions.
  • Avoiding racemization if chiral centers are present.

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹⁹F NMR : Essential for confirming fluorine incorporation. A singlet near -200 ppm (depending on substituents) indicates a single fluorine environment .
  • ¹H NMR : Signals at δ 6.2–7.4 ppm (furan protons) and δ 2.8–3.5 ppm (amine protons). Splitting patterns help confirm substitution positions .
  • IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (furan C=C) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns elucidate structural features .

Advanced: How can enantiomeric purity be optimized for chiral this compound?

Answer:

  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during fluorination or amination steps to induce stereoselectivity .
  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers. Solvent systems like hexane/isopropanol (95:5) are effective .
  • Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to favor a single enantiomer .
    Critical Factors : Temperature control (<0°C for fluorination) and solvent polarity significantly impact stereochemical outcomes .

Advanced: What impurity profiles are expected in this compound synthesis, and how are they controlled?

Answer:
Common Impurities :

  • Dehalogenated Byproducts : Partial removal of fluorine during synthesis (e.g., via hydrolysis).
  • Oxidation Products : Furan ring oxidation to lactones or diketones under acidic conditions.
  • Dimerization : Amine self-condensation at elevated temperatures.
    Mitigation Strategies :
  • Chromatographic Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities early .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Low-Temperature Quenching : Terminate reactions rapidly to minimize side reactions .

Basic: What safety protocols are mandatory for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal : Segregate fluorinated waste and neutralize acidic residues before disposal. Partner with certified hazardous waste facilities .
  • Spill Management : Absorb spills with vermiculite or silica gel, avoiding water to prevent exothermic reactions .

Advanced: How does the fluorine substituent influence the compound’s reactivity in nucleophilic reactions?

Answer:
The electron-withdrawing effect of fluorine:

  • Reduces Amine Basicity : Lower pKa (~8.5 vs. ~10.5 for non-fluorinated analogs) decreases nucleophilicity, requiring stronger acids for protonation .
  • Enhances Stability : Fluorine stabilizes adjacent carbocations, favoring SN1 mechanisms in substitution reactions.
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing regioselective reactions at the amine group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(furan-2-yl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(furan-2-yl)ethan-1-amine

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